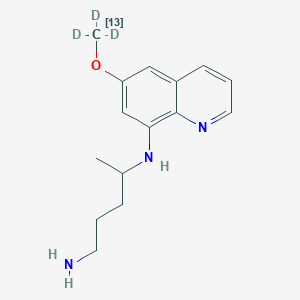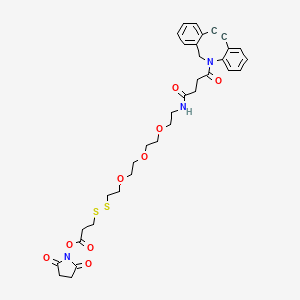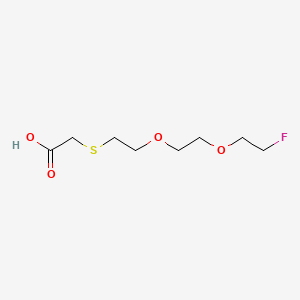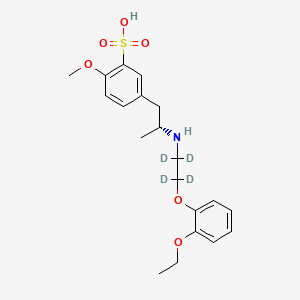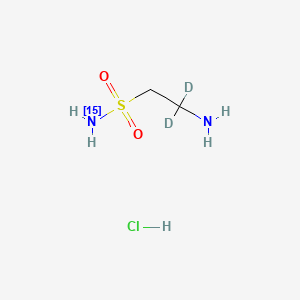
Aurinamide-15N,d2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurinamide-15N,d2 (hydrochloride) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable heavy isotopes such as nitrogen-15 and deuterium allows for precise quantitation and tracking during various experimental processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aurinamide-15N,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Aurinamide molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Aurinamide-15N,d2 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotope-labeled compounds. The production methods are designed to ensure high purity and consistent labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aurinamide-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified Aurinamide molecules with different functional groups .
Applications De Recherche Scientifique
Aurinamide-15N,d2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and stable isotope labeling studies.
Biology: Employed in studies involving protein and peptide labeling to track biological processes.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Aurinamide-15N,d2 (hydrochloride) involves its incorporation into biological molecules and systems. The stable heavy isotopes allow for precise tracking and quantitation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparaison Avec Des Composés Similaires
Aurinamide-15N,d2 (hydrochloride) is unique due to its dual labeling with nitrogen-15 and deuterium. Similar compounds include other isotope-labeled Aurinamides and isotope-labeled amino acids and peptides. The dual labeling provides enhanced capabilities for tracking and quantitation compared to single-labeled compounds .
List of Similar Compounds
- Aurinamide-15N
- Aurinamide-d2
- Isotope-labeled amino acids
- Isotope-labeled peptides
Propriétés
Formule moléculaire |
C2H9ClN2O2S |
|---|---|
Poids moléculaire |
163.63 g/mol |
Nom IUPAC |
2-amino-2,2-dideuterioethane(15N)sulfonamide;hydrochloride |
InChI |
InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H/i1D2,4+1; |
Clé InChI |
DGUVEYAZTOUCEJ-NSOJZIRRSA-N |
SMILES isomérique |
[2H]C([2H])(CS(=O)(=O)[15NH2])N.Cl |
SMILES canonique |
C(CS(=O)(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


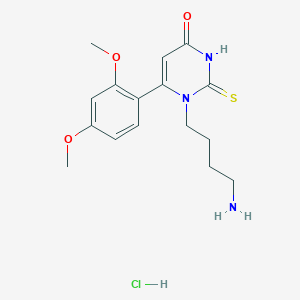

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
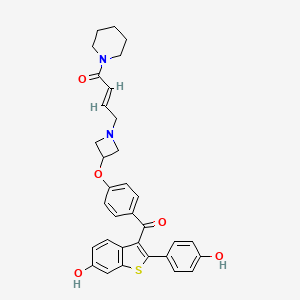

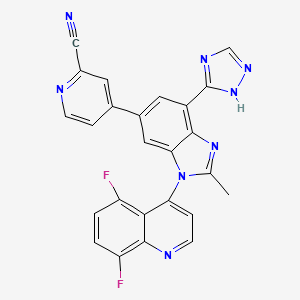

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
